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Butyloxycarbonylmethoxy)uridine

Cat. No.: B15583289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 5-(t-
Butyloxycarbonylmethoxy)uridine, a modified nucleoside with potential applications in

antiviral and anticancer drug development. The synthesis is a multi-step process involving

protection of the uridine ribose moiety, introduction of a functional group at the C5 position of

the uracil base, subsequent elaboration to the carboxymethoxy side chain, and final

esterification to the desired t-butyl ester.

Synthetic Strategy Overview
The overall synthetic route is outlined below. It begins with the protection of the 2' and 3'-

hydroxyl groups of uridine as an isopropylidene acetal. This is followed by bromination at the

C5 position of the uracil ring to provide a key intermediate. Nucleophilic substitution of the

bromide with a carboxymethoxy synthon, followed by esterification with a t-butyl source, yields

the protected target molecule. Finally, deprotection of the isopropylidene group affords 5-(t-
Butyloxycarbonylmethoxy)uridine.

Uridine 2',3'-O-Isopropylideneuridine

 2,2-Dimethoxypropane,
 p-TsOH, Acetone 5-Bromo-2',3'-O-

isopropylideneuridine

 DBH or NBS,
 DMF 5-(Carboxymethoxy)-2',3'-O-

isopropylideneuridine

 1. NaH
 2. Ethyl bromoacetate

 3. LiOH 5-(t-Butyloxycarbonylmethoxy)-
2',3'-O-isopropylideneuridine

 Boc2O, DMAP,
 t-BuOH, CH2Cl2 5-(t-Butyloxycarbonylmethoxy)uridine

 aq. TFA or
 Dowex H+ 
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Figure 1: Proposed synthetic workflow for 5-(t-Butyloxycarbonylmethoxy)uridine.

Experimental Protocols
Step 1: Synthesis of 2',3'-O-Isopropylideneuridine
This initial step protects the cis-diol of the ribose sugar to prevent side reactions in subsequent

steps.

Methodology:

Suspend uridine in anhydrous acetone.

Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

Stir the mixture at room temperature until the reaction is complete, as monitored by Thin

Layer Chromatography (TLC).

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Extract the product with an organic solvent such as ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography.
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Reagent/Solvent Molar Equiv. / Volume Purpose

Uridine 1.0 Starting material

Anhydrous Acetone - Solvent and reactant

2,2-Dimethoxypropane 5.0 Acetal protecting agent

p-Toluenesulfonic acid (p-

TsOH)
0.1 Acid catalyst

Saturated NaHCO₃ (aq) - Quenching agent

Ethyl Acetate - Extraction solvent

Anhydrous Na₂SO₄ - Drying agent

Table 1: Reagents and conditions for the synthesis of 2',3'-O-Isopropylideneuridine.

Step 2: Synthesis of 5-Bromo-2',3'-O-
Isopropylideneuridine
This step introduces a bromine atom at the C5 position of the uracil ring, which serves as a

handle for the subsequent introduction of the side chain.

Methodology:

Dissolve 2',3'-O-Isopropylideneuridine in an anhydrous polar aprotic solvent like N,N-

dimethylformamide (DMF).

Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS) portion-wise at

room temperature.[1][2]

Stir the reaction mixture until completion, monitored by TLC.

Pour the reaction mixture into ice-water and extract the product with an appropriate organic

solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.
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Purify the product by crystallization or silica gel chromatography.

Reagent/Solvent Molar Equiv. / Volume Purpose

2',3'-O-Isopropylideneuridine 1.0 Starting material

Anhydrous DMF - Solvent

1,3-Dibromo-5,5-

dimethylhydantoin (DBH)
0.55 - 1.1 Brominating agent[1]

Ethyl Acetate - Extraction solvent

Brine - Aqueous wash

Anhydrous Na₂SO₄ - Drying agent

Table 2: Reagents and conditions for the synthesis of 5-Bromo-2',3'-O-Isopropylideneuridine.

Step 3: Synthesis of 5-(Carboxymethoxy)-2',3'-O-
Isopropylideneuridine
This is a two-part step involving the alkylation of the 5-bromouridine derivative followed by

saponification of the resulting ester.

Methodology (Alkylation):

To a solution of 5-Bromo-2',3'-O-Isopropylideneuridine in anhydrous DMF, add sodium

hydride (NaH) at 0 °C to generate the alkoxide.

After stirring for a short period, add ethyl bromoacetate dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Carefully quench the reaction with water and extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Methodology (Saponification):
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Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and

water.

Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed.

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

Extract the carboxylic acid product with an organic solvent, dry, and concentrate to yield the

crude product, which can be purified by chromatography if necessary.

Reagent/Solvent Molar Equiv. / Volume Purpose

5-Bromo-2',3'-O-

Isopropylideneuridine
1.0 Starting material

Anhydrous DMF - Solvent for alkylation

Sodium Hydride (NaH) 1.2 Base for alkoxide formation

Ethyl bromoacetate 1.5 Alkylating agent

THF/Water - Solvent for saponification

Lithium Hydroxide (LiOH) 2.0 Base for ester hydrolysis

1M HCl - Acid for workup

Table 3: Reagents and conditions for the synthesis of 5-(Carboxymethoxy)-2',3'-O-

Isopropylideneuridine.

Step 4: Synthesis of 5-(t-
Butyloxycarbonylmethoxy)-2',3'-O-Isopropylideneuridine
This step involves the esterification of the carboxylic acid with a t-butyl group.

Methodology:

Dissolve the carboxylic acid from Step 3 in a mixture of t-butanol and an anhydrous aprotic

solvent like dichloromethane (CH₂Cl₂).
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Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine

(DMAP).[3]

Stir the reaction at room temperature until the starting material is consumed (monitored by

TLC).

Concentrate the reaction mixture and purify the residue by silica gel column chromatography

to obtain the t-butyl ester.

Reagent/Solvent Molar Equiv. / Volume Purpose

5-(Carboxymethoxy)-2',3'-O-

Isopropylideneuridine
1.0 Starting material

t-Butanol - Solvent and reactant

Dichloromethane (CH₂Cl₂) - Co-solvent

Di-tert-butyl dicarbonate

(Boc₂O)
1.5 t-butylating agent

4-(Dimethylamino)pyridine

(DMAP)
0.1 Catalyst

Table 4: Reagents and conditions for the synthesis of 5-(t-Butyloxycarbonylmethoxy)-2',3'-O-

Isopropylideneuridine.

Step 5: Synthesis of 5-(t-
Butyloxycarbonylmethoxy)uridine (Final Product)
The final step is the removal of the isopropylidene protecting group to yield the target

compound.

Methodology:

Dissolve the protected nucleoside from Step 4 in an aqueous solution of a mild acid, such as

trifluoroacetic acid (TFA) or by using an acidic ion-exchange resin (e.g., Dowex 50W-X8, H⁺

form).
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Stir the reaction at room temperature and monitor the deprotection by TLC.

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃

solution) if TFA was used, or filter off the resin.

Concentrate the aqueous solution and purify the final product by reverse-phase High-

Performance Liquid Chromatography (RP-HPLC) or crystallization.

Reagent/Solvent Concentration / Amount Purpose

5-(t-

Butyloxycarbonylmethoxy)-2',3'

-O-isopropylideneuridine

1.0 equiv Starting material

Aqueous Trifluoroacetic Acid

(TFA)
50-80% Deprotection reagent

or Dowex 50W-X8 (H⁺ form) Catalytic amount Acidic resin for deprotection

Saturated NaHCO₃ (aq) -
Neutralization (for TFA

method)

Table 5: Reagents and conditions for the deprotection to yield 5-(t-
Butyloxycarbonylmethoxy)uridine.

Logical Relationships in Synthesis
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Figure 2: Key chemical transformations in the synthesis.

This guide provides a robust framework for the synthesis of 5-(t-
Butyloxycarbonylmethoxy)uridine. Researchers should optimize the reaction conditions and

purification procedures for each step to achieve the best possible yields and purity. Standard

analytical techniques such as NMR, Mass Spectrometry, and HPLC should be used to

characterize the intermediates and the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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